

# Application Note: Comprehensive Characterization of 6-Azaspiro[3.4]octan-2-ol

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## Compound of Interest

Compound Name: 6-Azaspiro[3.4]octan-2-ol

CAS No.: 1946823-97-7

Cat. No.: B2661495

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## Introduction

**6-Azaspiro[3.4]octan-2-ol** is a spirocyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The presence of both a secondary amine and a secondary alcohol functional group offers multiple points for chemical modification, making it a versatile building block. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its chemical properties. This application note provides a detailed guide for the analytical characterization of **6-Azaspiro[3.4]octan-2-ol**, intended for researchers, scientists, and drug development professionals.

## Molecular Structure and Properties

- Molecular Formula: C<sub>7</sub>H<sub>13</sub>NO
- Molecular Weight: 127.18 g/mol [1][2]
- CAS Number: 1946823-97-7

The spirocyclic nature of this compound, with a cyclobutane ring fused to a pyrrolidine ring, introduces conformational rigidity. The stereochemistry at the C2 and C5 positions is a critical aspect of its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of **6-Azaspiro[3.4]octan-2-ol** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for a complete assignment of the proton and carbon skeletons.

### Rationale for NMR Spectroscopy

The unique spirocyclic framework and the presence of various proton and carbon environments make NMR an indispensable technique.  $^1\text{H}$  NMR will provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their spatial arrangement via the Nuclear Overhauser Effect (NOE).  $^{13}\text{C}$  NMR will reveal the number of non-equivalent carbon atoms and their chemical environment.

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The following table summarizes the predicted chemical shifts for **6-Azaspiro[3.4]octan-2-ol**. These predictions are based on the analysis of similar spirocyclic structures and general principles of NMR spectroscopy.[3]

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)	Notes
C1, C3, C4	1.5 - 2.5 (m)	30 - 45	Complex overlapping multiplets from the cyclobutane and pyrrolidine rings.
C2-H	3.8 - 4.2 (m)	65 - 75	Proton attached to the carbon bearing the hydroxyl group.
C5	-	60 - 70	Spiro carbon, a quaternary carbon.
C7, C8	2.8 - 3.5 (m)	45 - 55	Protons on the carbons adjacent to the nitrogen atom.
N-H	1.5 - 3.0 (br s)	-	Broad singlet, chemical shift is concentration and solvent dependent.
O-H	1.5 - 4.0 (br s)	-	Broad singlet, chemical shift is concentration and solvent dependent. Can be confirmed by D <sub>2</sub> O exchange.

## Protocol for NMR Analysis

### Sample Preparation:

- Weigh approximately 5-10 mg of **6-Azaspiro[3.4]octan-2-ol** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, or DMSO-d<sub>6</sub>). The choice of solvent can affect the chemical shifts, particularly of the N-H and O-H protons.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert to dissolve the sample completely.

#### Instrument Parameters (300 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse (zg30)
  - Spectral Width: 10-12 ppm
  - Number of Scans: 16-64 (depending on sample concentration)
  - Relaxation Delay (d1): 1-2 seconds
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled (zgpg30)
  - Spectral Width: 200-220 ppm
  - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
  - Relaxation Delay (d1): 2-5 seconds

#### Data Processing and Interpretation:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons.

- Analyze the coupling patterns (multiplicity) in the  $^1\text{H}$  NMR spectrum to deduce proton connectivity.
- For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

## Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of **6-Azaspiro[3.4]octan-2-ol** and for gaining insights into its structure through fragmentation analysis.

## Rationale for Mass Spectrometry

MS provides the exact mass of the molecule, which is a fundamental piece of data for its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the data obtained from NMR.

## Expected Fragmentation Pattern

Upon ionization in the mass spectrometer, **6-Azaspiro[3.4]octan-2-ol** is expected to undergo characteristic fragmentation.<sup>[4][5][6]</sup>

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight ( $m/z = 127$ ) should be observable, although it may be weak in some ionization modes.
- Loss of Water ( $M-18$ ): A common fragmentation for alcohols, resulting in a peak at  $m/z = 109$ .<sup>[5]</sup>
- $\alpha$ -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to stable fragments.
  - Cleavage next to the nitrogen can result in fragments from the loss of alkyl groups from the cyclobutane ring.
  - Cleavage adjacent to the alcohol can also occur.<sup>[5]</sup>

The following table summarizes the expected key fragments:

m/z	Proposed Fragment	Notes
127	$[C_7H_{13}NO]^+$	Molecular Ion
110	$[M - OH]^+$	Loss of the hydroxyl radical.
109	$[M - H_2O]^+$	Dehydration, a common fragmentation for alcohols.[5]
98	$[M - C_2H_5]^+$	$\alpha$ -cleavage at the pyrrolidine ring.
84	$[M - C_3H_7]^+$	Further fragmentation.
70	$[C_4H_8N]^+$	Fragmentation of the spirocyclic system.

## Protocol for Mass Spectrometry Analysis

Sample Preparation:

- Prepare a dilute solution of **6-Azaspiro[3.4]octan-2-ol** (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid in protonation or deprotonation, respectively.

Instrument Parameters (ESI-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for amines.
- Mass Range: Scan from m/z 50 to 500.
- Capillary Voltage: 3-4 kV
- Nebulizer Gas (N<sub>2</sub>): Flow rate will be instrument-dependent.
- Drying Gas (N<sub>2</sub>): Flow rate and temperature will be instrument-dependent.

#### Data Interpretation:

- Identify the molecular ion peak ( $[M+H]^+$  at  $m/z$  128 in ESI+).
- For HRMS, compare the measured exact mass with the theoretical exact mass of  $C_7H_{14}NO^+$  to confirm the elemental formula.
- Analyze the fragmentation pattern in the MS/MS spectrum to confirm the proposed structure.

## Chromatographic Methods

Chromatography is essential for assessing the purity of **6-Azaspiro[3.4]octan-2-ol** and for the separation of potential stereoisomers.

### Rationale for Chromatography

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating components of a mixture. For a compound like **6-Azaspiro[3.4]octan-2-ol**, these methods are crucial for determining the presence of any impurities from the synthesis or degradation products. Furthermore, due to the presence of chiral centers, chiral HPLC is necessary to separate and quantify the enantiomers.<sup>[7][8]</sup>

### Protocol for Gas Chromatography (GC)

#### Sample Preparation:

- Prepare a solution of **6-Azaspiro[3.4]octan-2-ol** (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and peak shape of the alcohol and amine functional groups.

#### Instrument Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Carrier Gas: Helium or Hydrogen.

## Protocol for High-Performance Liquid Chromatography (HPLC)

### A. Reversed-Phase HPLC for Purity Assessment:

#### Sample Preparation:

- Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1 mg/mL.

#### Instrument Parameters:

- Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to improve peak shape for the amine.
- Flow Rate: 1.0 mL/min.
- Detector: UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

### B. Chiral HPLC for Enantiomeric Separation:

#### Sample Preparation:

- Prepare a solution of the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

#### Instrument Parameters:

- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).<sup>[9]</sup>

- Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve the peak shape of basic compounds.[9]
- Flow Rate: 0.5-1.0 mL/min.
- Detector: UV detector at a low wavelength.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups in **6-Azaspiro[3.4]octan-2-ol**.

## Rationale for FTIR Spectroscopy

The characteristic vibrational frequencies of the O-H and N-H bonds, as well as the C-N and C-O bonds, can be readily identified in the IR spectrum, providing a quick confirmation of the compound's functional group identity.[10]

## Expected IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3200-3500 (broad)	O-H stretch	Alcohol
3200-3500 (broad)	N-H stretch	Secondary Amine
2850-2960	C-H stretch	Alkane
1050-1150	C-O stretch	Secondary Alcohol
1020-1250	C-N stretch	Amine

## Protocol for FTIR Analysis

Sample Preparation:

- Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Thin Film: If the sample is a solid at room temperature, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to

leave a thin film.

- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.[11]

Instrument Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

## Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to confirm the empirical formula.

## Protocol for Elemental Analysis

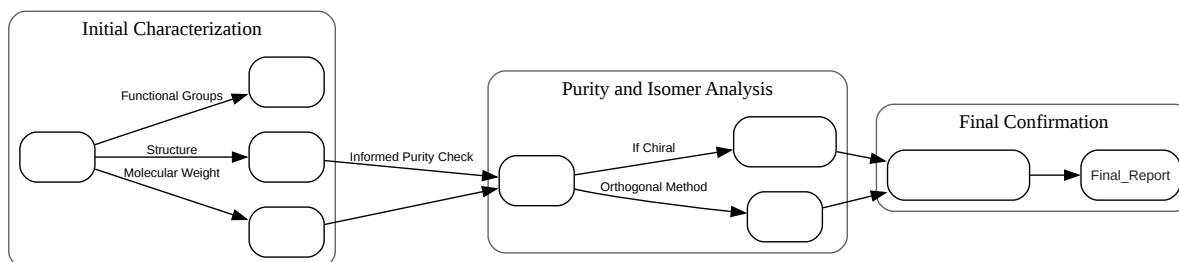
- A precisely weighed sample (typically 1-3 mg) is combusted in a stream of oxygen.
- The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ) are separated and quantified by a detector.
- The weight percentages of C, H, and N are calculated.

Theoretical Values for  $\text{C}_7\text{H}_{13}\text{NO}$ :

- C: 66.10%
- H: 10.30%
- N: 11.01%
- O: 12.58% (by difference)

## Experimental Workflows

### Workflow for Structural Elucidation



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Caption: Workflow for the comprehensive characterization of **6-Azaspiro[3.4]octan-2-ol**.

## Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of **6-Azaspiro[3.4]octan-2-ol**. A combination of NMR spectroscopy, mass spectrometry, chromatography, and FTIR spectroscopy is essential for unambiguous structure elucidation, purity assessment, and confirmation of the functional groups present in the molecule. The provided protocols offer a starting point for researchers and can be adapted based on the specific instrumentation and experimental requirements.

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